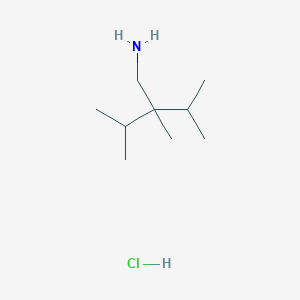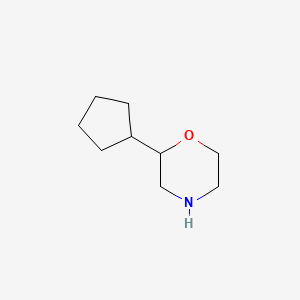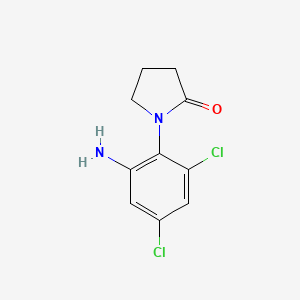
1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidin-2-one ring substituted with an amino group and two chlorine atoms on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, which undergoes a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties . Some similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-diones
- Pyrrolizines
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives .
Propriétés
Formule moléculaire |
C10H10Cl2N2O |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
1-(2-amino-4,6-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3,13H2 |
Clé InChI |
QSOYVEBUKZGPLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=C(C=C(C=C2Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


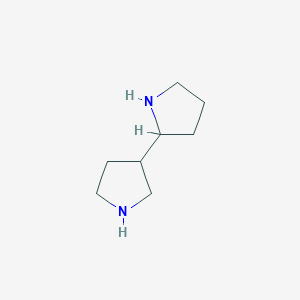
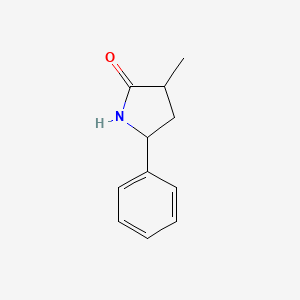
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
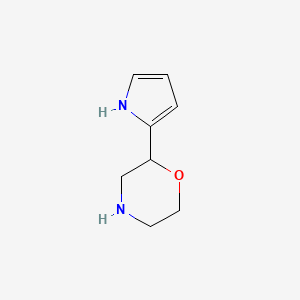
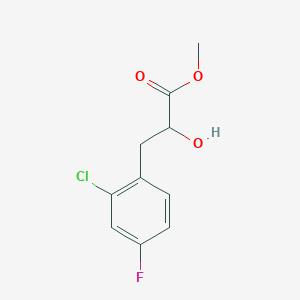
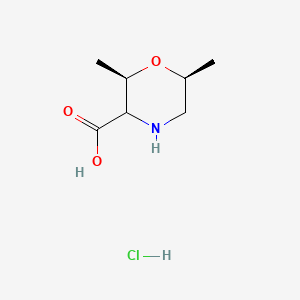
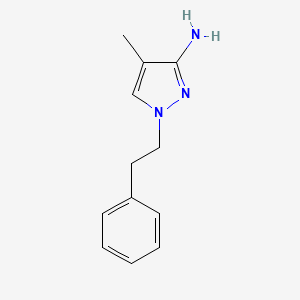
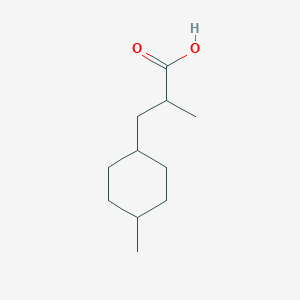
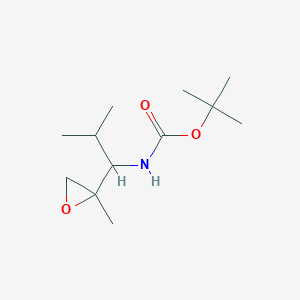
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
